4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate
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Overview
Description
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate is an organic compound with the molecular formula C8H3F3N2O2S and a molecular weight of 248.18 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring substituted with a nitro group, a trifluoromethyl group, and an isothiocyanate group .Physical and Chemical Properties Analysis
This compound is a yellow crystalline powder. Its exact solubility, boiling point, and other physical properties are not provided in the search results.Scientific Research Applications
Organocatalysis in Transesterification
4-Nitro-3-(trifluoromethyl)phenyl isothiocyanate has been demonstrated to react exothermically with 4-pyrrolidinopyridine to form arylaminothiocarbonylpyridinium salts. These salts exhibit effective organocatalytic activity for transesterification reactions of methyl carboxylates and alcohols under specific conditions, showcasing a novel application in organic synthesis (Ishihara et al., 2008).
Synthesis and Antimicrobial Properties
The compound has been involved in the synthesis of 1,2,4-triazole-3-thione derivatives starting from 4-nitro benzoyl isothiocyanate. These derivatives, upon further reactions, have shown notable antibacterial and antifungal activities, indicating its role in developing potential antimicrobial agents (Gondhani et al., 2013).
Catalysis in Enantioselective Addition
Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, where 4-nitrophenoxide, generated in situ, is utilized to facilitate catalyst turnover. This process underscores its application in producing enantioselective compounds, which are crucial in the pharmaceutical industry (Arokianathar et al., 2018).
Fluorescent Dye Synthesis
The isothiocyanate derivative has been employed in the preparation of fluorescent dyes, where its intermediate derivative was used in a model labeling experiment with Bovine Serum Albumin (BSA), demonstrating its potential in biochemical labeling and molecular imaging (Frath et al., 2012).
Electron Transfer Systems
Its derivatives have been explored for their potential in building new photoinduced electron-transfer systems. These systems are critical in the study of energy transfer mechanisms and the development of photovoltaic materials, highlighting the compound's role in advancing materials science and solar energy conversion (Fasani et al., 2006).
Safety and Hazards
Properties
IUPAC Name |
4-isothiocyanato-1-nitro-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2S/c9-8(10,11)6-3-5(12-4-16)1-2-7(6)13(14)15/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOYAODGOWYSYFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.